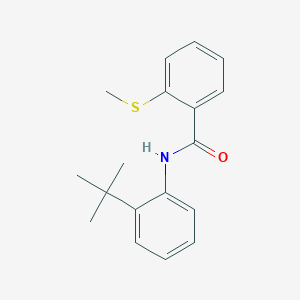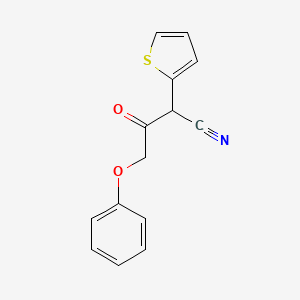![molecular formula C13H10N2O3 B5354328 (5E)-5-{[4-(Prop-2-YN-1-yloxy)phenyl]methylidene}imidazolidine-2,4-dione](/img/structure/B5354328.png)
(5E)-5-{[4-(Prop-2-YN-1-yloxy)phenyl]methylidene}imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-{[4-(Prop-2-YN-1-yloxy)phenyl]methylidene}imidazolidine-2,4-dione is a synthetic organic compound with a unique structure that combines an imidazolidine-2,4-dione core with a phenyl group substituted with a prop-2-yn-1-yloxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[4-(Prop-2-YN-1-yloxy)phenyl]methylidene}imidazolidine-2,4-dione typically involves the condensation of an imidazolidine-2,4-dione derivative with a substituted benzaldehyde. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[4-(Prop-2-YN-1-yloxy)phenyl]methylidene}imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(5E)-5-{[4-(Prop-2-YN-1-yloxy)phenyl]methylidene}imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5E)-5-{[4-(Prop-2-YN-1-yloxy)phenyl]methylidene}imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-{[4-(Methoxy)phenyl]methylidene}imidazolidine-2,4-dione
- (5E)-5-{[4-(Ethoxy)phenyl]methylidene}imidazolidine-2,4-dione
- (5E)-5-{[4-(Butoxy)phenyl]methylidene}imidazolidine-2,4-dione
Uniqueness
(5E)-5-{[4-(Prop-2-YN-1-yloxy)phenyl]methylidene}imidazolidine-2,4-dione is unique due to the presence of the prop-2-yn-1-yloxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(5E)-5-[(4-prop-2-ynoxyphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c1-2-7-18-10-5-3-9(4-6-10)8-11-12(16)15-13(17)14-11/h1,3-6,8H,7H2,(H2,14,15,16,17)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXPKHHRHINWSQ-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ETHYL 2-[4-(2,6-DICHLOROBENZYL)PIPERAZINO]ACETATE](/img/structure/B5354249.png)
![(6E)-3-[(1E,3E)-4-(dimethylamino)buta-1,3-dienyl]-6-[(E)-3-(dimethylamino)prop-2-enylidene]cyclohex-2-en-1-one](/img/structure/B5354259.png)
![N,N-dimethyl-4-[(E)-3-(3-methylpiperidin-1-yl)prop-1-enyl]aniline](/img/structure/B5354265.png)
![N-cycloheptyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B5354274.png)
![3-{[(2-methoxyethyl)amino]sulfonyl}-5-pyridin-4-ylbenzoic acid](/img/structure/B5354280.png)
![2-(2-Furyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5354286.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-1,3-benzothiazole-6-carboxamide dihydrochloride](/img/structure/B5354293.png)
![ethyl 3-[(mesitylsulfonyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B5354301.png)

![[(E)-2-[1-[2-(2-chlorophenoxy)ethyl]imidazol-2-yl]-1-phenylethenyl] benzoate](/img/structure/B5354312.png)

![3-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]propanoic acid](/img/structure/B5354332.png)
![2-[4-(hydroxymethyl)-4-(4-methoxybenzyl)piperidin-1-yl]nicotinonitrile](/img/structure/B5354343.png)
![5-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-3-(1-naphthyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5354344.png)
